![molecular formula C10H15Br B14434387 Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- CAS No. 83059-12-5](/img/structure/B14434387.png)
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is an organic compound with a complex structure that includes a cyclohexene ring, a bromomethyl group, and a methylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-(1-methylethenyl)cyclohexene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylethenyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bonds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylethenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 1-(chloromethyl)-4-(1-methylethenyl)-: Similar structure but with a chlorine atom instead of bromine.
Cyclohexene, 1-(hydroxymethyl)-4-(1-methylethenyl)-: Contains a hydroxymethyl group instead of a bromomethyl group.
Cyclohexene, 1-(methyl)-4-(1-methylethenyl)-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis.
Eigenschaften
83059-12-5 | |
Molekularformel |
C10H15Br |
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
(4S)-1-(bromomethyl)-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7H2,2H3/t10-/m1/s1 |
InChI-Schlüssel |
ZIGJSHDTEJPOPR-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CCC(=CC1)CBr |
Kanonische SMILES |
CC(=C)C1CCC(=CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.